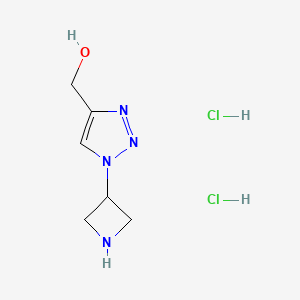
(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of these functional groups could potentially impart certain chemical properties to the compound, such as reactivity towards acids and bases, and the ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the azetidine and 1,2,3-triazole rings, as well as the placement of the methanol group. These factors would influence the compound’s stereochemistry and potentially its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors such as its molecular structure, the functional groups present, and its stereochemistry. These could include properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Huisgen 1,3-Dipolar Cycloadditions : The tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, which is a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst is efficient under water or neat conditions, requiring low catalyst loadings and short reaction times at room temperature, and is compatible with free amino groups (Ozcubukcu et al., 2009).
C3-Symmetric Tris(Triazolyl)Methanol Ligands : Tris(1,2,3-triazol-4-yl)methanols and derivatives (TTM ligands) are valuable in transition metal-mediated reactions. They are constructed through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes. These ligands have applications in synthesis and catalysis, both in homogeneous systems and when heterogenized on supports like polystyrene and magnetic nanoparticles (Etayo et al., 2016).
Synthesis and Transformation
Synthesis of Aziridine-Triazole Hybrid Derivatives : Novel aziridine-1,2,3-triazole hybrid derivatives have been synthesized for anticancer activity evaluation. These compounds exhibit significant potential in cancer treatment, highlighting the diverse applications of 1,2,3-triazoles in medicinal chemistry (Dong et al., 2017).
Transformation to Functionalized Piperazines and 1,4-Diazepanes : Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been transformed into novel compounds with potential pharmacological applications. This research demonstrates the versatility of azetidin-3-yl triazoles in synthesizing complex organic structures (Dekeukeleire et al., 2012).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Derivatives of 1,2,3-triazoles, such as BTM and PTM, have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the triazole ring's ability to interact with the steel surface, preventing corrosion (Ma et al., 2017).
Antimicrobial and Anticonvulsant Activities
Antibacterial and Antifungal Activities : Certain derivatives of 1,2,3-triazoles have been shown to exhibit moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Rajasekaran et al., 2006).
Anticonvulsant Activity : Some 1,2,3-triazole derivatives have demonstrated excellent anticonvulsant properties, indicating their potential in developing new treatments for seizure disorders (Rajasekaran et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(azetidin-3-yl)triazol-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLXUKQPSUWIKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
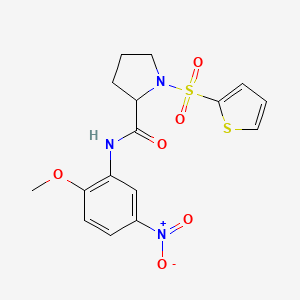
![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)


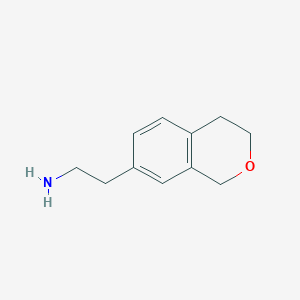
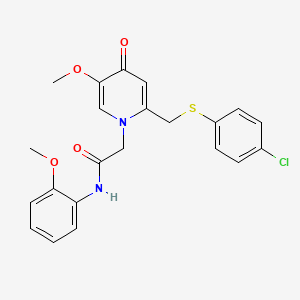
![2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2366769.png)
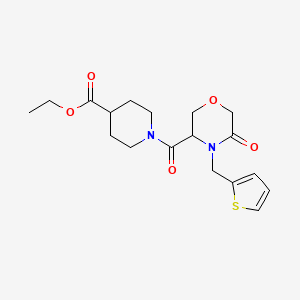
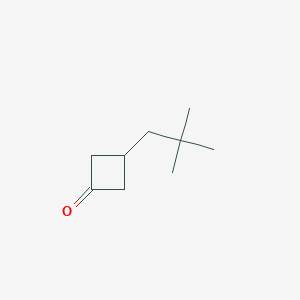

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)
